trans-1,2-Cyclohexanediamine

Coordination Chemistry Stability Constants Transition Metal Complexes

trans-1,2-Cyclohexanediamine (trans-DACH) is a rigid C2-symmetric diamine that preorganizes amine donors for optimal metal chelation, solving enantioselectivity challenges in asymmetric catalysis and drug discovery. • Ketone reduction: up to 86% ee via Zn catalysis-replaces costly Rh/Ru • Pt(II) anticancer complexes: trans-stereochemistry essential for oxaliplatin efficacy • Chiral resolution: CDITC reagents separate all 19 proteinogenic amino acids (α ≤ 3.16) Available as racemic (±)-trans or resolved (1R,2R)-(-) / (1S,2S)-(+) enantiomers.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 1121-22-8
Cat. No. B054143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1,2-Cyclohexanediamine
CAS1121-22-8
Synonyms1,2-cyclohexanediamine
1,2-cyclohexanediamine, (1R,2R)-
1,2-cyclohexanediamine, (1R-trans)-
1,2-cyclohexanediamine, (1S,2S)-
1,2-cyclohexanediamine, (1S-trans)-
1,2-cyclohexanediamine, (cis)-isomer
1,2-cyclohexanediamine, (trans)-(R)-isomer
1,2-cyclohexanediamine, (trans)-(S)-isomer
1,2-cyclohexanediamine, (trans)-isomer
1,2-DACH
1,2-diaminocyclohexane
1,2-diaminocyclohexane, (+)-
1,2-diaminocyclohexane, (-)-
1,2-diaminocyclohexane, cis-
1,2-diaminocyclohexane, trans-
cyclohexane-1,2-diamine
dach
meso-1,2-diaminocyclohexane
trans-1,2-cyclohexanediamine
trans-1,2-diaminocyclohexane
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N)N
InChIInChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6-/m1/s1
InChIKeySSJXIUAHEKJCMH-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-1,2-Cyclohexanediamine Procurement Guide


trans-1,2-Cyclohexanediamine (trans-DACH) is a C2-symmetric vicinal diamine that serves as a privileged chiral scaffold in asymmetric catalysis, coordination chemistry, and chromatographic resolution [1]. Commercially available as a racemic mixture (±)-trans or as resolved (1R,2R)-(-) and (1S,2S)-(+) enantiomers , its rigid cyclohexane backbone enforces a fixed anti-periplanar orientation of the two amino groups, a critical structural feature that underpins its differentiated performance relative to acyclic or less conformationally constrained diamines [2].

trans-1,2-Cyclohexanediamine vs. Other Vicinal Diamines


Vicinal diamines such as ethylenediamine (en), cis-1,2-cyclohexanediamine, and 1,2-diphenylethylenediamine (DPEN) share the 1,2-diamine motif but diverge sharply in their steric, electronic, and stereochemical profiles. The trans-decalin-like geometry of trans-DACH preorganizes the nitrogen donors for optimal metal chelation and enforces a rigid C2-symmetric environment that is absent in flexible ethylenediamine [1]. The cis-isomer, by contrast, lacks this C2-symmetry and adopts a different bite angle, leading to distinct coordination geometries and biological activities . Substituting trans-DACH with DPEN introduces substantial steric bulk that can alter catalytic selectivity [2]. These differences translate directly into quantifiable variations in complex stability, catalytic enantioselectivity, and chromatographic resolution performance, as detailed below.

Quantitative Evidence for trans-1,2-Cyclohexanediamine


Metal Complex Stability vs. Ethylenediamine

Metal complexes formed with trans-1,2-cyclohexanediamine exhibit superior thermodynamic stability compared to analogous complexes with the acyclic diamine ethylenediamine (en) [1]. This enhanced stability is attributed to a more favorable entropy term for the chelation reaction, likely due to the preorganized rigid backbone of the trans-cyclohexane ring [1].

Coordination Chemistry Stability Constants Transition Metal Complexes

trans vs. cis Isomer Metal Complex Stability

Within the cyclohexanediamine family, the trans-isomer forms more stable metal complexes than the cis-isomer [1]. This stability difference is not due to a change in the N-N distance, which is almost identical in both isomers, but rather arises from the less favorable geometry of the cis-isomer for chelate ring formation, where the chelate ring and the cyclohexane ring cannot adopt a coplanar arrangement [1].

Coordination Chemistry Isomer Comparison Ligand Design

Platinum Anticancer Activity: trans vs. cis Isomer

In the context of platinum(II) anticancer complexes, the stereochemistry of the 1,2-cyclohexanediamine ligand dramatically influences biological activity . For certain platinum complex families, complexes containing the trans-isomer exhibit higher efficacy than their cis-isomer counterparts .

Medicinal Chemistry Platinum Drugs Anticancer

Asymmetric Ketone Hydrosilylation with trans-DACH

Chiral acyclic and macrocyclic amines derived from trans-1,2-cyclohexanediamine, when complexed with diethylzinc, catalyze the asymmetric hydrosilylation of aryl-alkyl and aryl-aryl ketones with enantiomeric excess (ee) values up to 86% [1]. Notably, a trianglamine ligand with a cyclic structure or the presence of an additional coordinating group increased the enantioselectivity compared to catalysis with a simple acyclic N,N′-dibenzyl-1,2-diaminocyclohexane ligand [1].

Asymmetric Catalysis Hydrosilylation Enantioselectivity

Solid-State Packing of trans vs. cis Schiff Bases

X-ray crystallographic analysis of bis-imine Schiff bases derived from trans- and cis-1,2-cyclohexanediamine reveals distinct solid-state packing motifs driven by the backbone stereochemistry [1]. For a phenyl-substituted diimine derivative of trans-DACH, the predominant intermolecular packing interactions involve cyclohexyl C-H to imine nitrogen contacts, giving rise to a layered 2D zig-zag structure [1]. In contrast, the cis-pyridyl diimine exhibits tight dimer formation via pyridyl C-H to ring centroid interactions [1].

Crystallography Schiff Bases Ligand Design

Chiral Derivatization for Amino Acid Resolution

Enantiomerically pure trans-1,2-cyclohexanediamine serves as the core scaffold for the chiral derivatizing agent (CDA) (R,R)- and (S,S)-CDITC [1]. When used to derivatize 19 chiral proteinogenic α-amino acids for RP-HPLC analysis, this trans-DACH-derived CDA achieved selectivity (α) values ranging from 1.14 to 3.16 and peak resolutions (Rs) ranging from 0.59 to 13.94 under optimized conditions [1].

Chiral Chromatography Derivatization Amino Acid Analysis

Application Scenarios for trans-1,2-Cyclohexanediamine


Asymmetric Catalysis for Chiral Secondary Alcohols

For process chemists seeking an alternative to precious metal catalysts (Rh, Ru) for ketone reduction, trans-DACH-derived Zn-complexes offer a cost-effective route to chiral secondary alcohols. The system achieves up to 86% ee, with further enantioselectivity gains accessible via macrocyclic trianglamine ligand design [1]. Procure (1R,2R)-(-) or (1S,2S)-(+) enantiomers to access the desired product configuration.

Medicinal Chemistry: Platinum Anticancer Agents

When designing novel platinum(II) complexes, the trans-1,2-cyclohexanediamine ligand is a validated non-leaving group found in the clinically approved drug oxaliplatin [1]. Its trans-stereochemistry is essential for high antitumor efficacy relative to the cis-isomer [2]. Procure high-purity (1R,2R)-(-)-DACH for GMP synthesis of oxaliplatin analogs or other Pt-based drug candidates.

Coordination Chemistry: Robust Metal Complexes

For applications requiring kinetically and thermodynamically stable metal chelates—such as lanthanide-based MRI contrast agents, luminescent probes, or long-lived homogeneous catalysts—trans-DACH provides superior complex stability compared to both the flexible acyclic ethylenediamine and the less favorable cis-cyclohexanediamine isomer [1]. Procure trans-DACH to maximize complex robustness and minimize metal ion leaching.

Chiral Chromatography for Amino Acid Analysis

For analytical laboratories requiring precise enantiomeric purity determination of amino acids or chiral amines, resolved trans-DACH is the core scaffold for constructing high-performance chiral derivatizing agents (CDAs) and chiral stationary phases (CSPs) [1]. The CDITC reagent derived from trans-DACH enables baseline separation of all 19 proteinogenic amino acids with α-values up to 3.16 [1].

Technical Documentation Hub

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